5-(Trimethylsilyl)pyridin-2-amine
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Overview
Description
5-(Trimethylsilyl)pyridin-2-amine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a trimethylsilyl group attached to the pyridine ring at the 5-position and an amino group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trimethylsilyl)pyridin-2-amine typically involves the coupling of 5-iodo-2-aminopyridine with trimethylsilylacetylene. This reaction is catalyzed by palladium(II) and copper(I) in the presence of a base such as potassium hydroxide in methanol . The reaction proceeds through a series of steps, including the formation of a palladium complex, transmetalation, and reductive elimination, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
5-(Trimethylsilyl)pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium(II) and Copper(I) Catalysts: Used in coupling reactions.
Potassium Hydroxide in Methanol: Used as a base in the synthesis.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Substituted Pyridines: Formed through substitution reactions.
Nitro and Amino Derivatives: Formed through oxidation and reduction reactions.
Coupled Products: Formed through coupling reactions with various aryl or alkyl halides.
Scientific Research Applications
5-(Trimethylsilyl)pyridin-2-amine has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential pharmacological activities, including anti-fibrotic and anti-inflammatory properties.
Material Science: Used in the development of novel materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 5-(Trimethylsilyl)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trimethylsilyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-(Trimethylsilyl)pyridin-2-amine is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
IUPAC Name |
5-trimethylsilylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2Si/c1-11(2,3)7-4-5-8(9)10-6-7/h4-6H,1-3H3,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBXXCAZRAPQKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CN=C(C=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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